叠氮化镍

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

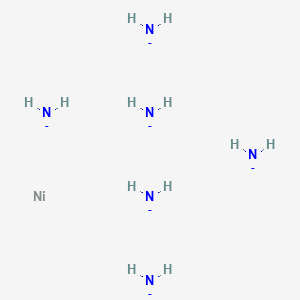

Azanide;nickel is a compound with the molecular formula H2NNi2- . It is a component compound of Nickel and Ammonia . The IUPAC name for this compound is azanide;nickel .

Synthesis Analysis

The synthesis of carboxylic acids from benzamide precursors using nickel catalysis has been described . The process involves the reaction of aldehydes with hydrazine using Ni-Anderson type catalysts . Another study discusses the synthesis of amides using Nickel-based nanocatalysts .

Molecular Structure Analysis

The molecular weight of Azanide;nickel is 133.410 g/mol . The compound has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The compound has a formal charge of -1 .

Chemical Reactions Analysis

Nickel-catalyzed coupling reactions have been studied extensively . A study discusses the reactivity-controlled metal-catalyzed azide-alkyne cycloadditions .

Physical And Chemical Properties Analysis

Azanide;nickel has a molecular weight of 133.410 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The compound has a Rotatable Bond Count of 0 . The Exact Mass is 131.889407 g/mol .

科学研究应用

Biomedical Applications

Nickel nanoparticles have been investigated for their potential in biomedical applications . For instance, alloys of copper and nickel at the nanoscale are being investigated for use in controlled magnetic hyperthermia applications due to their bioactivity .

Catalysis

NiNPs have unique magnetic, chemical, and physical properties that make them suitable for various technological fields such as catalysis . They possess great potential as a catalyst in reactions .

Energy Storage

Nickel nanoparticles have been applied to electrode materials in batteries . Their electrical conductivity enables their use in several applications .

Solar Cells

NiNPs have also found applications in solar cells . Their unique properties can enhance the efficiency of these energy devices .

Data Storage

Nickel nanorods, a form of nickel nanoparticles, have potential applications in data storage . Their magnetic properties can be harnessed for this purpose .

Biosensing

Nickel nanorods can also be used in biosensing . Their surface can be modified for the successful application in medical and biological settings .

Cancer Treatment

Nickel nanorods are being explored for their potential in cancer treatment . Their properties can be utilized for targeted therapy .

Textile Industry

NiNPs have been incorporated in textiles . Their unique properties can enhance the functionality of the fabrics .

作用机制

Target of Action

Azanide, also known as the amide anion, is the IUPAC-sanctioned name for the anion NH−2 . It is the conjugate base of ammonia and is formed by the self-ionization of ammonia . Nickel, on the other hand, is a transition metal that can form various complexes with ligands, including azanide. The primary targets of Azanide;nickel are likely to be biological molecules that can interact with either the azanide or nickel ions.

Mode of Action

Azanide, being the conjugate base of ammonia, can act as a nucleophile, attacking electrophilic centers in other molecules . Nickel, being a transition metal, can form coordination complexes with various ligands, potentially altering their properties or activities.

Biochemical Pathways

Nickel ions are known to be used as enzyme cofactors in organisms from all kingdoms of life, catalyzing a variety of remarkable chemical reactions . Disruption of these pathways could lead to significant downstream effects.

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Nickel is the 24th most abundant element in the earth’s crust and can be found in the air, soil, sediments, and water . These environmental nickel ions could potentially interact with azanide ions, influencing the action of Azanide;nickel.

安全和危害

未来方向

属性

IUPAC Name |

azanide;nickel |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6H2N.Ni/h6*1H2;/q6*-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPZOOKWNAMVPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Ni] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N6Ni-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azanide;nickel | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)